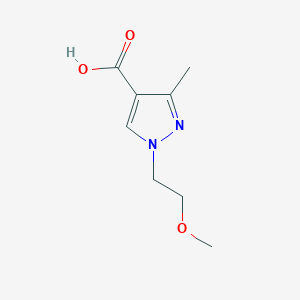![molecular formula C8H8ClN3O B1376776 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine CAS No. 1432680-10-8](/img/structure/B1376776.png)
2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine
Overview
Description
“2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine” is likely a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements . It seems to be a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .
Synthesis Analysis
While specific synthesis methods for “2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine” are not available, chloromethylpyridines are generally synthesized through alkylation reactions .Molecular Structure Analysis
The molecular structure of “2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine” would likely include a pyridine core bearing a chloromethyl group .Scientific Research Applications
Pharmaceutical Compound Synthesis
This compound is utilized in the synthesis of various pharmaceuticals. Its reactivity due to the chloromethyl group makes it a valuable intermediate in constructing complex molecules that can serve as potential medications or therapeutic agents .
Neonicotinoid Synthesis
It serves as a precursor in the synthesis of new neonicotinoid compounds. Neonicotinoids are a class of neuro-active insecticides modeled after nicotine and are used in agriculture to control various pests .
Magnetic Resonance Imaging (MRI) Contrast Agents
The compound has been used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex. This complex acts as a Zn2±sensitive contrast agent for MRI, which can help in the detailed imaging of biological tissues .
Organic Synthesis Reagent
It is employed as a reagent in base-catalyzed alkylation reactions. For example, it has been used in the alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF, showcasing its versatility in organic synthesis .
Mechanism of Action
Target of Action
Similar compounds, such as 2-chloromethylpyridine, are known to be precursors to pyridine-containing ligands . These ligands can bind to various biological targets, influencing their function.
Mode of Action
It’s worth noting that chloromethylpyridines, in general, are alkylating agents . Alkylating agents can form covalent bonds with biological macromolecules, such as proteins and DNA, potentially altering their function.
properties
IUPAC Name |
2-(chloromethyl)-5-methoxy-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-13-7-3-2-5-8(12-7)11-6(4-9)10-5/h2-3H,4H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFNTWVMDQOORI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(5-Chloropyridin-2-yl)methyl]piperazine](/img/structure/B1376696.png)

![2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide](/img/structure/B1376700.png)




![3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide](/img/structure/B1376707.png)


![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B1376713.png)

